REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].C(O)[C:14]1[CH:19]=[CH:18]C=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[F:1][C:2]([F:11])([F:12])[C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][C:9]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1)=[O:6]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
Drying the solution under high vacuum
|
Type
|
CUSTOM
|
Details
|
yielded compound D1-3 (21.2 g, quant.) as a colorless oil, which
|
Type
|
CUSTOM
|
Details
|
was used to the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC(C(CC(=O)OCC1=CC=CC=C1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |